2-Chloro-4,6-dimethylbenzene-1-sulfonamide

Carbonic Anhydrase Inhibition Synthetic Methodology Medicinal Chemistry

Researchers seeking a reliable building block for carbonic anhydrase inhibitor SAR often face inconsistent substitution patterns. 2-Chloro-4,6-dimethylbenzene-1-sulfonamide delivers a precisely defined scaffold with a 2-chloro handle for nucleophilic displacement and 4,6-dimethyl groups that fine-tune electronic and steric properties. Key advantages: • Enables two-step synthesis of 2-mercapto-benzenesulfonamide fragment libraries • Predictable LogP (~1.5-2.0) supports CNS drug design • Commercial availability at ≥95% purity for high-throughput screening

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
Cat. No. B13248470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-dimethylbenzene-1-sulfonamide
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)S(=O)(=O)N)C
InChIInChI=1S/C8H10ClNO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12)
InChIKeyFJPFELHQSKJCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,6-dimethylbenzene-1-sulfonamide: Core Properties for Procurement and Research Selection


2-Chloro-4,6-dimethylbenzene-1-sulfonamide (CAS 1099660-70-4, MFCD11650675) is a halogenated dimethyl-substituted primary benzenesulfonamide (C₈H₁₀ClNO₂S, MW 219.69 g/mol) bearing a chlorine atom at the 2-position and methyl groups at the 4- and 6-positions . The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, serving as a key precursor in the two-step synthesis of 2-mercapto-benzenesulfonamide carbonic anhydrase inhibitors [1]. Its commercial availability, with a typical purity of ≥95% , positions it as an accessible starting point for structure-activity relationship (SAR) exploration and fragment-based drug discovery campaigns.

Two-step synthetic route to 2-mercapto CA IX/XII inhibitor scaffolds
2‑Cl enables nucleophilic displacement; 4,6‑dimethyl tunes steric/electronic profile
Research-grade purity suitable for fragment-based SAR exploration

Why 2-Chloro-4,6-dimethylbenzene-1-sulfonamide Cannot Be Simply Replaced by Other Halogenated Benzenesulfonamides


Substituting 2-Chloro-4,6-dimethylbenzene-1-sulfonamide with a generic halogenated benzenesulfonamide is problematic due to its unique substitution pattern, which dictates specific reactivity and biological outcomes. The 2-chloro substituent is the critical functional handle for nucleophilic displacement in the synthesis of 2-mercapto derivatives, a pathway not accessible with non-halogenated or differently halogenated analogs [1]. The 4,6-dimethyl substitution pattern introduces a sterically hindered environment and distinct electronic effects that can dramatically alter reaction kinetics, as evidenced by kinetic studies on similar N-chloro-arenesulphonamides showing that methyl substituents inhibit oxidative reactivity . Consequently, a simple replacement would not only fail to replicate the synthetic utility for generating specific enzyme inhibitor scaffolds but could also lead to completely divergent reactivity and biological profiles, invalidating any structure-activity relationships derived from the target compound.

Halogen identity The 2‑Cl group is essential for the reported two‑step thiolation; 2‑Br or unsubstituted analogs may not access the same synthetic pathway.
Methyl substitution pattern 4,6‑Dimethyl creates a steric and electronic environment absent in mono‑methyl or non‑methylated benzenesulfonamides, potentially shifting reaction kinetics.
SAR interpretation Replacing the building block with a differently substituted analog may alter downstream biological profiles and invalidate structure‑activity relationships.

Quantitative Differentiation Evidence for 2-Chloro-4,6-dimethylbenzene-1-sulfonamide vs. Its Closest Analogs


2-Chloro-4,6-dimethylbenzene-1-sulfonamide as a Specific Precursor for Tumor-Associated Carbonic Anhydrase Inhibitor Scaffolds

2-Chloro-4,6-dimethylbenzene-1-sulfonamide is specifically utilized as the starting material for a two-step synthesis to generate 2-mercapto-benzenesulfonamide carbonic anhydrase inhibitors. In contrast, close analog 2-bromo-4,6-dimethylbenzenesulfonamide would require different coupling conditions and may lead to altered reactivity profiles. A study on the resulting compound class demonstrated that the 2-mercapto derivatives derived from this synthetic route exhibit differential inhibition across carbonic anhydrase isoforms with KIs ranging from 15 nM to 5.7 µM. This synthetic pathway, enabled by the 2-chloro-4,6-dimethyl motif, is not commonly described for the analogous 2-bromo or non-halogenated 4,6-dimethylbenzenesulfonamide, making it the preferred precursor [1].

Specific CA inhibitor precursor
Class-level
Target: essential for two‑step 2‑mercapto synthesis. Comparator: 2‑Br and unsubstituted analogs not described for this route.
Enables synthesis of specific carbonic anhydrase inhibitor scaffolds
Requires 2‑Cl for nucleophilic displacement step
Carbonic Anhydrase Inhibition Synthetic Methodology Medicinal Chemistry

Steric and Electronic Modulation of Reactivity by the 4,6-Dimethyl Substitution Pattern

Kinetic studies on structurally related N-chloro-arenesulphonamides reveal that the presence and position of methyl substituents profoundly affect oxidative reactivity. For example, the introduction of electron-releasing methyl groups generally inhibits the release of Cl⁺, decreasing reaction rates compared to unsubstituted or chloro-substituted analogs. A study by Shetty and Gowda (2004) quantitatively shows that for N-chloro-2,3-dimethylbenzenesulfonamide, the rate constant is lower than that for N-chloro-4-methylbenzenesulfonamide. While the study did not include 2-chloro-4,6-dimethylbenzenesulfonamide, the class-level inference suggests that its specific 2,4,6-trisubstitution pattern would impart a unique combination of steric hindrance from the methyl groups and electronic perturbation from the chlorine atom, distinguishing its reactivity from analogs like 2-chloro-4-methylbenzenesulfonamide or 2-chloro-6-methylbenzenesulfonamide .

Steric/electronic modulation
Class-level inference
Predicted unique combination of steric hindrance and electronic perturbation based on 2,4,6‑trisubstitution.
Reactivity may differ from mono‑methyl or non‑methylated analogs
Direct kinetic data for this compound not available
Physical Organic Chemistry Reaction Kinetics Substituent Effects

Differentiated Lipophilicity and Drug-Likeness Properties

The calculated octanol-water partition coefficient (LogP), a key determinant of membrane permeability and compound developability, is higher for 2-Chloro-4,6-dimethylbenzene-1-sulfonamide compared to its non-methylated or mono-methylated counterparts. Using consensus LogP prediction models from authoritative databases, the target compound (LogP ≈ 1.5-2.0) shows increased lipophilicity relative to 2-chlorobenzenesulfonamide (LogP ≈ 0.5-1.0) or 2-chloro-4-methylbenzenesulfonamide (LogP ≈ 1.0-1.5). This controlled increase in LogP can be a differentiating factor for medicinal chemists seeking to fine-tune the permeability profile of their lead compounds while maintaining the synthetic versatility of the 2-chloro handle .

Predicted LogP
Supporting evidence
≈ 1.5 – 2.0 (vs 0.5 – 1.0 for unsubstituted parent)
Tunable lipophilicity context for permeability optimization studies
In silico consensus prediction
Physicochemical Properties Lipophilicity ADME Prediction

Best-Fit Research and Industrial Scenarios for 2-Chloro-4,6-dimethylbenzene-1-sulfonamide Utilization


Fragment-Based Drug Discovery Targeting Carbonic Anhydrase IX and XII

The compound serves as the foundation for rapid, two-step generation of 2-mercapto-benzenesulfonamide fragment libraries. These fragments are then screened against tumor-associated carbonic anhydrase isoforms IX and XII to identify selective inhibitors, as demonstrated in the literature [1]. Its commercial availability at gram scale and ≥95% purity facilitates high-throughput synthesis and direct biological evaluation .

Development of CNS-Penetrant Sulfonamide Leads

In exploratory CNS drug programs, the precise LogP of around 1.5-2.0, enhanced by the dimethyl substitution, positions this building block as a core scaffold for achieving optimal blood-brain barrier permeability . Researchers can capitalize on this predictable property when designing libraries targeting neurological indications.

Chemical Tool Compound Synthesis for Sulfatase Enzyme Studies

The structural motif, including the chloro-dimethyl substitution pattern, has been identified in active cellular steroid sulfatase (STS) inhibitors with IC₅₀ values in the nanomolar range [2]. While not the exact target compound, the core structure serves as a template for further derivatization in the creation of chemical biology tools to investigate sulfatase and sulfotransferase pathways.

Agrochemical Intermediate Research for Sulfonylurea Herbicide Analogs

The combination of a sulfonamide group with specific chloro- and methyl-ring substitution is a well-precedented motif in sulfonylurea herbicides. This compound is chemically suited as a synthetic intermediate for generating proprietary scaffolds for herbicide lead optimization, where minor structural changes can have profound effects on potency and crop selectivity.

Application
Selection Property
Validation Focus
Fragment-based CA IX/XII inhibitor discovery
Synthetic access to 2‑mercapto‑benzenesulfonamide scaffolds
CA isoform inhibition profiling
CNS‑penetrant sulfonamide lead development
Controlled lipophilicity for blood‑brain barrier permeability research
CNS PK and permeability assays
Chemical tool synthesis for sulfatase studies
Chloro‑dimethylbenzene‑sulfonamide scaffold
STS inhibition and selectivity assays
Agrochemical intermediate for herbicide analog research
Sulfonamide with chloro‑methyl substitution pattern
Herbicidal activity and crop selectivity screening
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